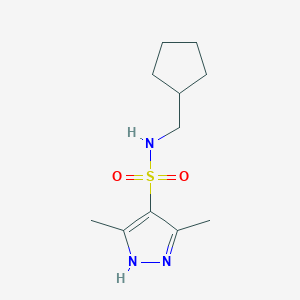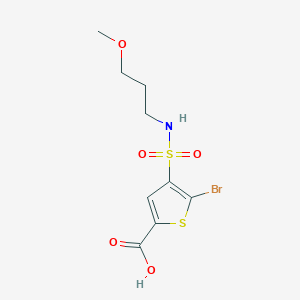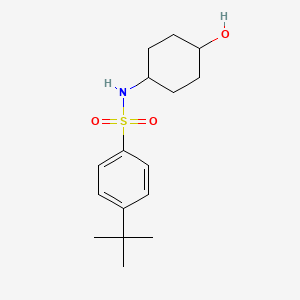
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline, also known as DNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline inhibits NOS by binding to the heme group of the enzyme, which is essential for its activity. The binding of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline to NOS results in the inhibition of NO production, which leads to a decrease in vasodilation and neurotransmission. The inhibition of NOS by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline have been extensively studied. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to inhibit the production of NO in various cell types such as endothelial cells, macrophages, and neuronal cells. The inhibition of NO production by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been shown to decrease vasodilation, neurotransmission, and immune response. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has several advantages and limitations for lab experiments. The advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline include its potency as an NOS inhibitor, its stability under normal laboratory conditions, and its ability to inhibit NO production in various cell types. The limitations of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline. One direction is to study the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline on other enzymes and signaling pathways that are involved in various diseases. Another direction is to develop new methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline that are more efficient and cost-effective. Furthermore, the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline can be synthesized using various methods, but the most common method involves the reaction of 2,4-dinitroaniline with 1,3-benzodioxole in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified using recrystallization. The purity of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline can be determined using various analytical techniques such as HPLC, GC, and NMR.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline has been used to study the role of NO in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-16(19)10-2-3-11(12(6-10)17(20)21)15-7-9-1-4-13-14(5-9)23-8-22-13/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUUSKYDGXPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dinitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)


